Potency Ranking: UCK2 Inhibitor-1 Demonstrates Intermediate IC50 Between Inhibitor-2 and Inhibitor-3
In a direct comparison of commercially available UCK2 inhibitors, UCK2 Inhibitor-1 exhibits an IC50 of 4.7 µM, placing its potency between the more potent UCK2 Inhibitor-2 (IC50 = 3.8 µM) and the less potent UCK2 Inhibitor-3 (IC50 = 16.6 µM) [1]. All three compounds were characterized as non-competitive inhibitors in the same assay format using recombinant human UCK2 [2].
| Evidence Dimension | In vitro enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.7 µM |
| Comparator Or Baseline | UCK2 Inhibitor-2: IC50 = 3.8 µM; UCK2 Inhibitor-3: IC50 = 16.6 µM |
| Quantified Difference | UCK2 Inhibitor-1 is 1.24-fold less potent than Inhibitor-2 and 3.5-fold more potent than Inhibitor-3 |
| Conditions | In vitro enzymatic assay using recombinant C-terminally His6-tagged human UCK2; incubation for 15 min before ATP addition |
Why This Matters
This potency differential dictates the required working concentration for equivalent target engagement, directly influencing experimental design, cost-per-experiment calculations, and potential off-target effects at higher concentrations.
- [1] TargetMol. UCK2 Inhibitor-2 Product Page. Catalog No. T68498. Accessed 2026. View Source
- [2] Okesli-Armlovich A, et al. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening. Bioorg Med Chem Lett. 2019;29(18):2559-2564. View Source
